An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Aminopiperidine
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminopiperidine is a chiral heterocyclic amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry and reactive amino group make it a valuable intermediate, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in synthetic pathways.
Core Physical and Chemical Data
The physical and chemical properties of (R)-3-Aminopiperidine can vary depending on whether it is in its free base form, a salt, or has a protecting group. The following tables summarize the key quantitative data for the free base, its commonly used dihydrochloride salt, and its N-Boc protected form.
Table 1: Physical and Chemical Properties of (R)-3-Aminopiperidine (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 127294-73-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₁₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 100.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | --INVALID-LINK-- |
| Boiling Point | 157.9 ± 8.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.910 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 10.49 ± 0.20 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Physical and Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride
| Property | Value | Reference(s) |
| CAS Number | 334618-23-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₁₂N₂ · 2HCl | --INVALID-LINK-- |
| Molecular Weight | 173.08 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 190-195 °C | --INVALID-LINK-- |
| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Optical Rotation [α]/D | -2.0 ± 0.5° (c = 1 in H₂O) | --INVALID-LINK-- |
Table 3: Physical and Chemical Properties of (R)-3-(Boc-Amino)piperidine
| Property | Value | Reference(s) |
| CAS Number | 309956-78-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 200.28 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 121.0 to 125.0 °C | --INVALID-LINK-- |
| Boiling Point | 304.8 ± 31.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in methanol and ethanol | --INVALID-LINK-- |
| Optical Rotation [α]22/D | +3.2° (c = 0.5 in DMF) | --INVALID-LINK-- |
| Storage Temperature | 2–8 °C | --INVALID-LINK-- |
Experimental Protocols
The determination of the physical properties listed above is conducted using standard laboratory techniques. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of solid derivatives of (R)-3-aminopiperidine is determined using the capillary method, often with an automated apparatus like a Mel-Temp or DigiMelt.[1]
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Sample Preparation: A small amount of the dry, finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[2][3]
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The starting temperature is set to approximately 15-20°C below the expected melting point.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.[1]
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Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination (Thiele Tube Method)
For liquid forms or the free base, the boiling point can be determined using a small sample volume with a Thiele tube.[4][5]
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Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[6][7]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[4]
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Measurement: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[4][6]
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Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[4]
Optical Rotation Measurement (Polarimetry)
The chirality of (R)-3-aminopiperidine is confirmed by measuring its optical rotation using a polarimeter.[8][9]
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Sample Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the substance and dissolving it in a known volume of a specified solvent (e.g., water for the dihydrochloride salt) to a precise concentration (c), typically in g/100mL.
-
Apparatus Setup: The polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then transferred to a sample cell of a known path length (l), typically in decimeters.
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Measurement: Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample. The instrument measures the angle (α) by which the plane of polarized light is rotated by the chiral molecules in the solution.[9][10]
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Data Calculation and Recording: The observed rotation (α) is used to calculate the specific rotation [α], a standardized physical constant, using the formula: [α] = α / (l × c). The direction of rotation is noted as dextrorotatory (+) or levorotatory (-).
Role in Pharmaceutical Synthesis
(R)-3-Aminopiperidine is a key chiral intermediate in the synthesis of several DPP-4 inhibitors. The following workflow illustrates its incorporation in the synthesis of Alogliptin.
Caption: Synthetic workflow for Alogliptin highlighting the role of (R)-3-Aminopiperidine.
In this synthesis, the piperidine nitrogen of (R)-3-aminopiperidine acts as a nucleophile, displacing the chlorine atom on the pyrimidinedione ring of the advanced intermediate to form the final Alogliptin molecule.[11] This reaction underscores the importance of (R)-3-aminopiperidine as a source of chirality and a key structural motif in the final drug product. Similar synthetic strategies are employed for other gliptins, such as Linagliptin.[12]
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 12. cbijournal.com [cbijournal.com]
